

# Application Notes and Protocols for Tube Formation Assay Using SB-633825

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## Compound of Interest

Compound Name: SB-633825

Cat. No.: B15541021

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## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The tube formation assay is a widely used in vitro method to assess the angiogenic potential of endothelial cells and to screen for compounds that may inhibit or stimulate this process. This document provides a detailed protocol for conducting a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) and outlines the application of **SB-633825**, a potent inhibitor of the TIE2, LOK (STK10), and BRK receptor tyrosine kinases, as an anti-angiogenic agent.

**SB-633825** is an ATP-competitive inhibitor with high affinity for TIE2 ( $IC_{50} = 3.5$  nM), and also targets LOK (STK10) and BRK with  $IC_{50}$  values of 66 nM and 150 nM, respectively[1]. By inhibiting these key kinases involved in angiogenic signaling pathways, **SB-633825** is a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.

## Mechanism of Action of SB-633825

**SB-633825** exerts its anti-angiogenic effects by inhibiting key signaling pathways crucial for endothelial cell migration, proliferation, and differentiation. Its primary target, TIE2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2), is a receptor tyrosine kinase

predominantly expressed on endothelial cells. The binding of its ligands, angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2), to TIE2 triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are essential for vessel assembly and maturation. By blocking the ATP-binding site of TIE2, **SB-633825** prevents its autophosphorylation and the subsequent activation of these pro-angiogenic pathways.

Additionally, **SB-633825** inhibits LOK (STK10) and BRK (PTK6), kinases that are also implicated in cellular processes that can contribute to angiogenesis.

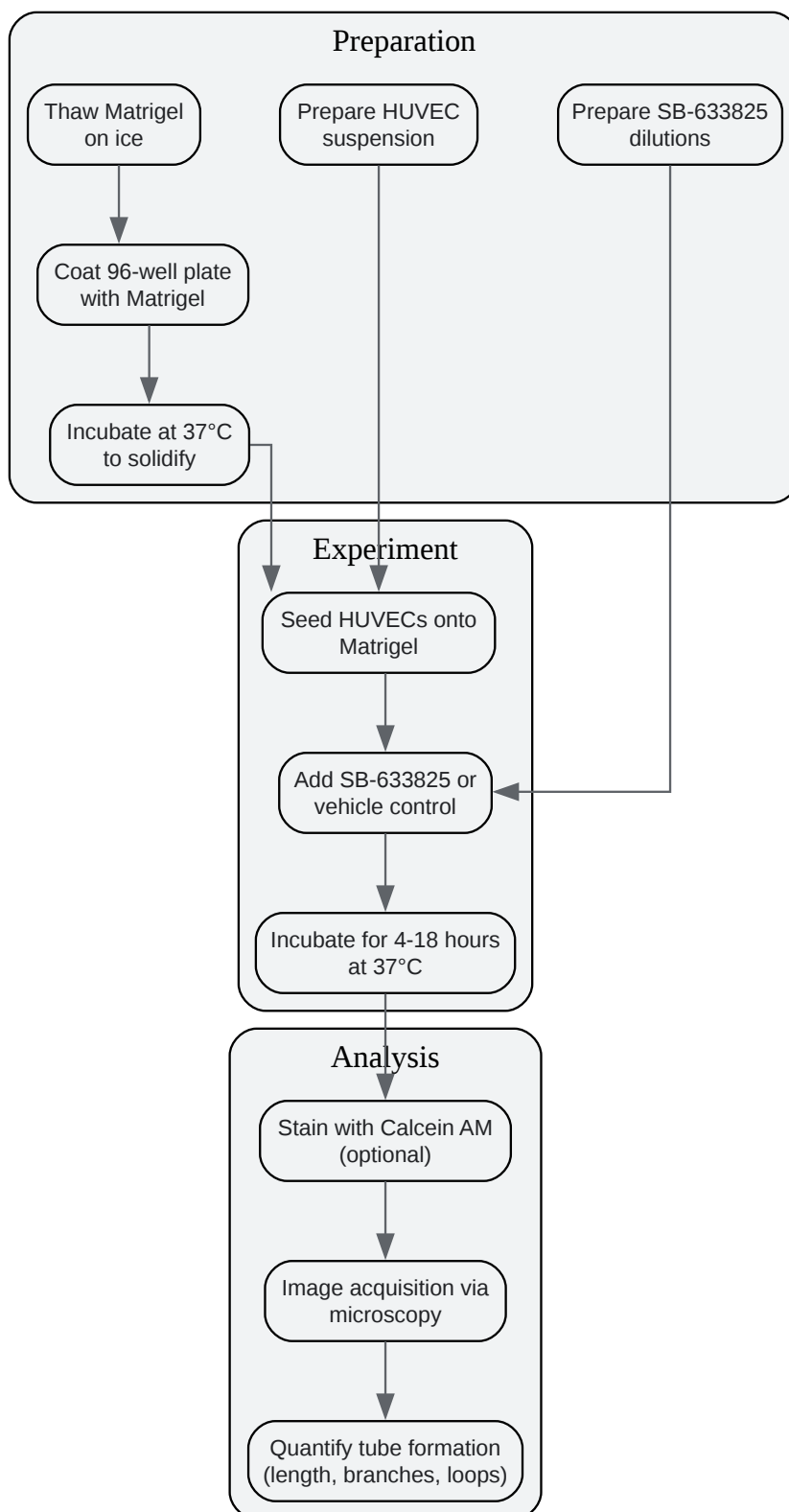
## Experimental Protocols

This section details the step-by-step methodology for performing a tube formation assay with HUVECs and for evaluating the inhibitory effect of **SB-633825**.

## Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Fetal Bovine Serum (FBS)
- Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)
- **SB-633825** (stock solution prepared in DMSO)
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup> free
- Trypsin-EDTA solution
- 96-well tissue culture plates
- Calcein AM (for fluorescent visualization)
- Inverted microscope with imaging capabilities

## Experimental Workflow Diagram



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Experimental workflow for the tube formation assay with **SB-633825**.

## Step-by-Step Protocol

- Preparation of Matrigel-Coated Plates:

1. Thaw the basement membrane matrix (e.g., Matrigel) on ice overnight at 4°C.
2. Using pre-chilled pipette tips, add 50 µL of the thawed Matrigel to each well of a pre-chilled 96-well plate.
3. Ensure the entire surface of each well is evenly coated.
4. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

- Cell Preparation and Seeding:

1. Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
2. Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.
3. Centrifuge the cell suspension and resuspend the pellet in a basal medium (e.g., EBM-2) with a reduced serum concentration (e.g., 2% FBS).
4. Count the cells and adjust the concentration to  $1-2 \times 10^5$  cells/mL.

- Treatment with **SB-633825**:

1. Prepare a dilution series of **SB-633825** in the same reduced-serum medium used for cell suspension. Based on the IC<sub>50</sub> values for its target kinases, a starting concentration range of 1 nM to 1 µM is recommended. A vehicle control (DMSO) at the same final concentration as in the highest **SB-633825** treatment should be included.
2. Mix the HUVEC suspension with the different concentrations of **SB-633825** or the vehicle control.

- Incubation:

1. Gently add 100 µL of the cell suspension containing the treatments to each Matrigel-coated well.

2. Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 4 to 18 hours. The optimal incubation time should be determined empirically, but tube formation is typically observed within this timeframe.
- Visualization and Imaging:
    1. After incubation, carefully remove the medium from the wells without disturbing the delicate tube-like structures.
    2. For fluorescent imaging, gently wash the cells with PBS and then incubate with Calcein AM solution (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.
    3. Acquire images of the tube networks using an inverted microscope. Capture several images from different areas of each well for representative analysis.
  - Quantification of Tube Formation:
    1. The extent of tube formation can be quantified using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
    2. Commonly measured parameters include:
      - Total tube length: The sum of the lengths of all tube segments.
      - Number of nodes/junctions: The points where three or more tubes intersect.
      - Number of branches: The individual segments of the tube network.
      - Number of loops/meshes: The enclosed areas within the tube network.

## Data Presentation

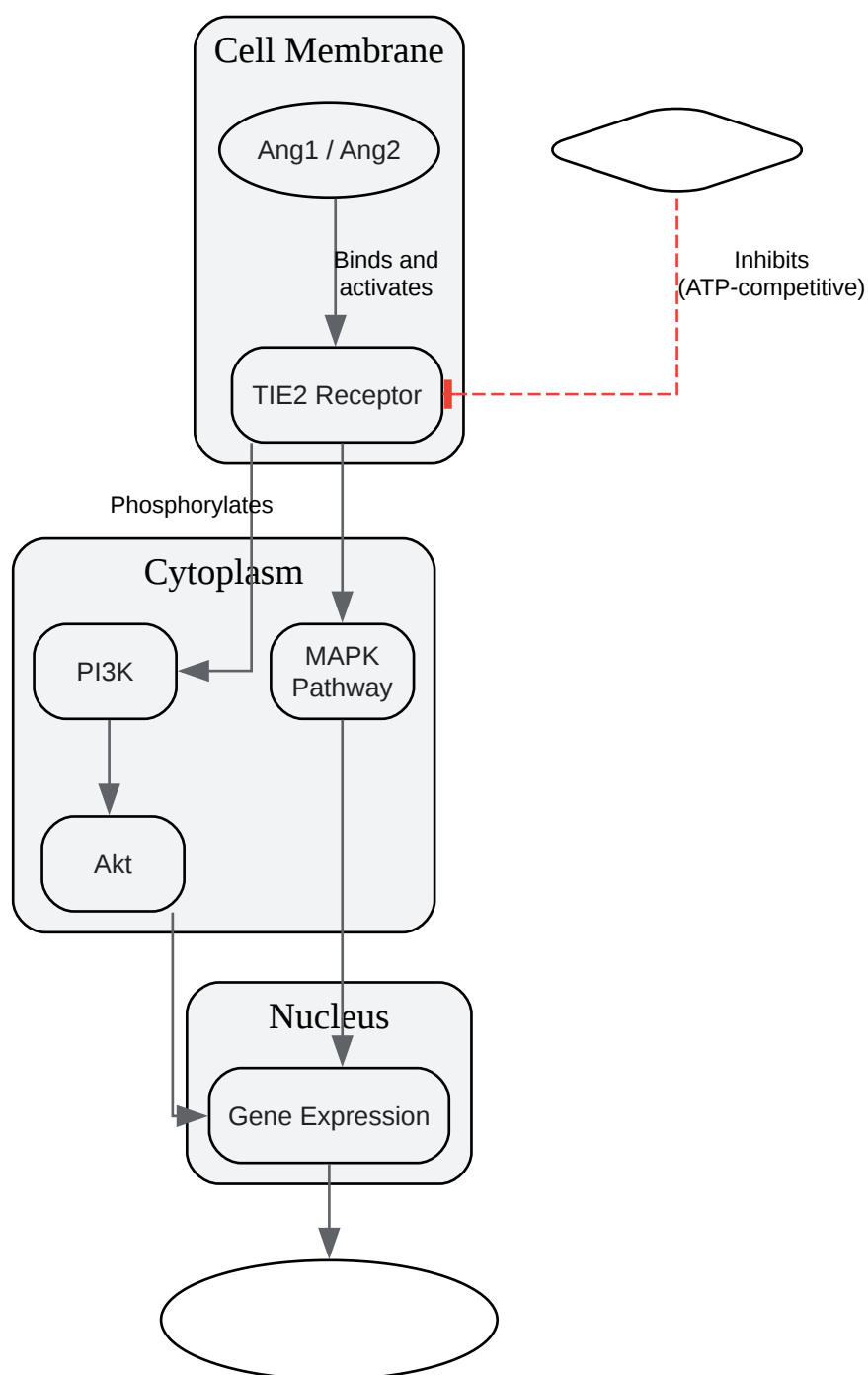
The quantitative data obtained from the image analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Treatment Concentration	Total Tube Length (μm)	Number of Nodes	Number of Branches	Number of Loops
Vehicle Control (DMSO)				
SB-633825 (e.g., 1 nM)				
SB-633825 (e.g., 10 nM)				
SB-633825 (e.g., 100 nM)				
SB-633825 (e.g., 1 μM)				

Data should be presented as mean  $\pm$  standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

## Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway inhibited by **SB-633825**.



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Simplified TIE2 signaling pathway and the inhibitory action of **SB-633825**.

## Conclusion

The tube formation assay is a robust and valuable tool for assessing the anti-angiogenic potential of compounds like **SB-633825**. By following this detailed protocol, researchers can effectively evaluate the inhibitory effects of **SB-633825** on endothelial cell tube formation and quantify its potency. This information is crucial for advancing our understanding of angiogenesis and for the development of novel cancer therapeutics. It is recommended that the optimal concentration of **SB-633825** and incubation times be empirically determined for specific cell types and experimental conditions.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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